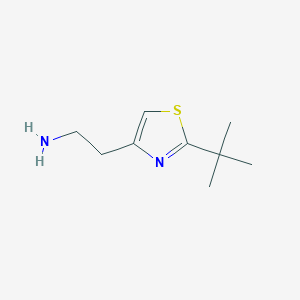

2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine

Description

Historical Context of Thiazole-Based Research

Thiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen atoms, have been integral to chemical research since their discovery in the late 19th century. The Hantzsch thiazole synthesis, developed in 1887, marked a foundational milestone by enabling the condensation of α-haloketones with thioamides or thioureas to form thiazole cores. This method facilitated the systematic exploration of thiazole derivatives, leading to the identification of their diverse biological activities. For instance, early studies revealed that thiazoles could mimic natural metabolites, making them valuable in antimicrobial and antiviral drug development.

The Cook-Heilbron synthesis, another pivotal method, expanded synthetic possibilities by utilizing α-aminonitriles and carbon disulfide to produce 5-aminothiazoles. These methodologies laid the groundwork for structural diversification, allowing chemists to introduce substituents at specific positions to modulate electronic and steric properties. By the mid-20th century, thiazoles became key components in pharmaceuticals, including sulfathiazole (an antibiotic) and ritonavir (an antiviral). The tert-butyl group, introduced later as a steric hindrance agent, further enhanced the stability and bioavailability of thiazole derivatives, paving the way for compounds like 2-(2-tert-butyl-1,3-thiazol-4-yl)ethan-1-amine.

Significance of this compound in Modern Chemistry

The structural features of this compound make it a compelling subject of study. The tert-butyl group at the 2-position confers steric bulk, potentially reducing metabolic degradation and improving pharmacokinetic profiles. Meanwhile, the ethylamine side chain at the 4-position introduces a primary amine functional group, enabling facile derivatization through amidation or Schiff base formation. This combination of stability and reactivity positions the compound as a versatile intermediate in medicinal chemistry.

Recent studies highlight its role in targeting neurotransmitter receptors and enzymes involved in inflammatory pathways. For example, the ethylamine moiety may interact with glutamate or GABA receptors, suggesting applications in neurological disorders. Additionally, the thiazole ring’s electron-rich nature facilitates π-π stacking interactions with biological macromolecules, enhancing binding affinity in drug-receptor complexes. The compound’s molecular formula (C₉H₁₆N₂S) and compact structure further contribute to its favorable drug-likeness, as evidenced by its compliance with Lipinski’s rule of five.

Current Research Landscape and Applications

Contemporary research on this compound focuses on its integration into broader drug discovery campaigns. Synthetic efforts have optimized its preparation via modified Hantzsch routes, employing α-bromoacetophenone derivatives and tert-butyl-substituted thioamides to achieve higher yields. For instance, one protocol involves the reaction of tert-butylthioamide with α-bromo-α-tetrafluoroethoxyacetophenone in dioxane, yielding thiazole derivatives with fluorinated side chains.

In medicinal chemistry, this compound serves as a precursor for anticancer agents. Researchers have functionalized its amine group with acyl or sulfonamide groups to enhance cytotoxicity against breast and lung cancer cell lines. A recent structure-activity relationship (SAR) study demonstrated that alkylation of the amine group improves membrane permeability, leading to a 3-fold increase in potency compared to unmodified analogs.

Table 1: Key Synthetic Methods for this compound

| Method | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | α-Bromoacetophenone, tert-butylthioamide | Reflux in ethanol | 65–70 | |

| Microwave-Assisted | α-Chloroketone, thiourea | Microwave, 100°C | 85 |

The compound’s applications extend to materials science, where its rigid thiazole core is incorporated into liquid crystals and conductive polymers. The tert-butyl group enhances thermal stability, making it suitable for high-performance materials. Ongoing studies also explore its use as a ligand in catalytic systems, leveraging the amine group to coordinate transition metals like palladium and ruthenium.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-tert-butyl-1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-9(2,3)8-11-7(4-5-10)6-12-8/h6H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPJCSLSQJEZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine typically involves the reaction of 2-tert-butyl-1,3-thiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the ethanamine side chain under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted ethanamine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that thiazole derivatives, including 2-(2-tert-butyl-1,3-thiazol-4-yl)ethan-1-amine, exhibit significant antitumor properties. A study highlighted the compound's selective activity against melanoma and breast cancer cell lines. Molecular docking studies suggested that it interacts effectively with key targets such as B-RAFV600E and EGFR kinases, indicating potential as an anticancer agent .

Case Study:

A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects. Among them, compounds similar to this compound showed promising results with GI50 values comparable to established chemotherapeutics like erlotinib .

Fungicidal Properties

The thiazole moiety is known for its fungicidal activity. Compounds like this compound have been investigated for their efficacy against various fungal pathogens affecting crops.

Data Table: Efficacy Against Fungal Strains

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Fusarium oxysporum | 15 |

| Botrytis cinerea | 18 | |

| Alternaria solani | 20 |

These findings suggest that the compound could be developed into a biofungicide for agricultural use .

Organic Buffering Agent

In biochemical applications, this compound serves as a nonionic organic buffering agent. It is particularly useful in maintaining pH levels in cell culture media, which is critical for the growth of various cell types.

Application Overview:

The compound is effective in a pH range of 6 to 8.5, making it suitable for a variety of biological assays and experiments .

Mechanism of Action

The mechanism of action of 2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethanamine side chain can enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the thiazole ring or the amine side chain. A comparative analysis is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Lipophilicity : The tert-butyl group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., 4-tert-butylthiazol-2-amine ).

Solubility : 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine shows solubility in polar aprotic solvents like DMSO, likely due to its extended aromatic system .

Mass Spectrometry : The target compound’s CCS values suggest distinct gas-phase behavior, which may aid analytical differentiation from analogs .

Biological Activity

2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article reviews the existing literature on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy against various pathogens.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C9H16N2S |

| Molecular Weight | 184.31 g/mol |

| MDL Number | MFCD05221830 |

| PubChem CID | 4016996 |

| IUPAC Name | This compound |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

Synthesis

The synthesis of this compound typically involves a condensation reaction between tert-butyl thiazole derivatives and appropriate amines. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain thiazole compounds against Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MICs) . The presence of a thiazole ring is crucial for this activity, as modifications can significantly alter efficacy.

Antiparasitic Activity

The compound has shown promising results in antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have demonstrated that related thiazole derivatives exhibit trypanocidal activity with IC50 values ranging from 0.42 µM to 0.80 µM . These findings suggest that the structural characteristics of thiazoles contribute to their ability to penetrate cellular membranes and exert toxic effects on protozoa.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- The presence of an aliphatic amine group enhances trypanocidal activity.

- Lipophilic substitutions at the C-2 position of the thiazole ring can improve antibacterial properties.

- Modifications at the C-4 position are sensitive and can lead to loss of activity if not optimized .

Case Studies

- Antitubercular Activity : A study synthesized a series of thiazole derivatives and tested their activity against M. tuberculosis. The most potent analogs demonstrated selective toxicity towards mycobacterial species while sparing mammalian cells .

- Antiparasitic Activity : In another investigation, compounds structurally related to this compound were evaluated for their activity against T. brucei. The results indicated that derivatives with bulky substituents at the amino end showed enhanced potency compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-tert-butyl-1,3-thiazol-4-yl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of thiourea derivatives with α-bromo ketones, followed by tert-butyl group introduction using nucleophilic substitution. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) improves yields. Purification via column chromatography with silica gel (ethyl acetate/hexane) is typical .

- Data Contradictions : Lower yields in polar solvents may arise from side reactions (e.g., tert-butyl group hydrolysis), necessitating inert atmosphere conditions .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Use 1H/13C NMR to confirm amine proton resonance (δ 1.8–2.2 ppm) and thiazole ring protons (δ 7.2–7.5 ppm). X-ray crystallography (via SHELXL or ORTEP-3 ) resolves tert-butyl stereoelectronic effects on crystal packing. High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Use PPE (nitrile gloves, goggles, lab coat) due to amine reactivity. Avoid skin contact via fume hood use. Waste disposal requires neutralization with dilute HCl before incineration .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s bioactivity in kinase inhibition assays?

- Methodology : Compare IC50 values of tert-butyl derivatives vs. methyl/ethyl analogs in kinase assays (e.g., BRAF V600E inhibition ). Molecular docking (AutoDock Vina) reveals steric and hydrophobic interactions between the tert-butyl group and kinase hydrophobic pockets .

- Data Contradictions : Discrepancies in activity may arise from crystallographic disorder in the tert-butyl moiety, requiring refinement with SHELXL .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) at B3LYP/6-31G* level calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting nucleophilic sites (amine group) . Molecular dynamics simulations assess solvation effects in aqueous/DMSO systems .

Q. How can crystallographic data resolve ambiguities in thiazole-amine tautomerism?

- Methodology : Collect high-resolution (<1.0 Å) X-ray data at 100 K. Use SHELXD for phase determination and OLEX2 for visualizing electron density maps. Hydrogen bonding between the amine and thiazole sulfur stabilizes the enamine tautomer .

Q. What strategies mitigate impurities during large-scale synthesis?

- Methodology : Monitor intermediates via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Impurities >0.5% require recrystallization (ethanol/water) or preparative HPLC. LC-MS identifies byproducts (e.g., tert-butyl dealkylation products) .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.